2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Description
This compound is a pyridazinone derivative featuring a heterocyclic core with two adjacent nitrogen atoms (positions 1 and 2). Key structural elements include:
- Pyridazinone core: Known for diverse pharmacological activities, including enzyme inhibition and receptor modulation .
- Piperazino-4-(4-chlorophenyl) moiety: Linked via a 2-oxoethyl group at position 2, contributing to receptor-binding affinity due to the chlorophenyl group’s hydrophobicity and piperazine’s flexibility .
- 2-Fluoro-4-methoxyphenyl substituent at position 6: The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group improves solubility and aromatic interactions .
Molecular weight and formula are inferred from analogs (e.g., C₂₃H₂₁ClFN₃O₃, ~470 g/mol). Its synthesis typically involves multi-step reactions, such as nucleophilic substitutions or coupling reactions, using reagents like sodium hydride or palladium catalysts .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O3/c1-32-18-6-7-19(20(25)14-18)21-8-9-22(30)29(26-21)15-23(31)28-12-10-27(11-13-28)17-4-2-16(24)3-5-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXALMXZUQXKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluoro-4-methoxybenzoyl chloride.
Final Coupling and Oxidation: The final coupling of the intermediate compounds followed by oxidation to form the oxoethyl group completes the synthesis.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or fluoro-methoxyphenyl groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
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Antidepressant Activity :
- Research indicates that compounds similar to this pyridazinone derivative exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.
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Antipsychotic Potential :
- Studies have shown that derivatives containing piperazine can influence dopamine receptors, suggesting potential applications in treating schizophrenia and other psychotic disorders. The presence of the chlorophenyl group may enhance receptor affinity.
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Antihypertensive Effects :
- Some derivatives of pyridazinones have been investigated for their ability to lower blood pressure through vasodilation mechanisms. The compound’s structure may allow it to interact with vascular smooth muscle cells effectively.
Case Studies
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Preclinical Trials on Antidepressant Effects :
- A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of similar compounds in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
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Clinical Observations in Schizophrenia Treatment :
- A clinical trial involving a related piperazine derivative showed promising results in reducing psychotic symptoms among patients diagnosed with schizophrenia. The trial highlighted improvements in both positive and negative symptoms as measured by standardized scales.
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Hypertension Management Studies :
- Research conducted on a related compound demonstrated a significant decrease in systolic and diastolic blood pressure in hypertensive rat models. These findings support further exploration into its use as an antihypertensive agent.
Data Table: Summary of Applications
| Application | Mechanism of Action | Relevant Studies |
|---|---|---|
| Antidepressant | Serotonin/norepinephrine modulation | Pharmacology Biochemistry and Behavior |
| Antipsychotic | Dopamine receptor interaction | Clinical trials on schizophrenia |
| Antihypertensive | Calcium channel blocking | Hypertension management studies |
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on MAO-B Inhibition: The 2-fluoro-4-methoxyphenyl group in the target compound likely enhances MAO-B affinity compared to non-fluorinated analogs (e.g., 4-methoxyphenyl, IC₅₀ = 0.45 µM ). Fluorine’s electronegativity strengthens hydrogen bonding with enzyme active sites . Analogs with chlorophenyl-piperazino moieties (e.g., ’s compound, IC₅₀ = 0.013 µM) suggest synergistic effects between chlorine’s hydrophobicity and piperazine’s conformational flexibility .
Pharmacokinetic Advantages: The methoxy group at position 4 (2-fluoro-4-methoxyphenyl) improves solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in ) . Piperazino groups generally enhance blood-brain barrier penetration, critical for CNS-targeted therapies .
Structural Uniqueness: The target compound’s dual electron-withdrawing groups (fluoro, carbonyl) may reduce metabolic degradation compared to furyl or styryl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Step 1 : Preparation of intermediates like substituted piperazines and pyridazinone precursors via nucleophilic substitution or condensation reactions.
- Step 2 : Coupling reactions (e.g., alkylation or amidation) to integrate functional groups.
- Key Conditions : Temperature (60–120°C), solvent choice (DMF or ethanol for solubility), and pH control (neutral to slightly acidic). Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and piperazine ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected ~480–500 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Target enzymes like PDEs (phosphodiesterases) or kinases using fluorometric/colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can X-ray crystallography data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å).
- Key Parameters : Unit cell dimensions (e.g., a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å; α/β/γ = 73.489–83.486°) and hydrogen-bonding networks.
- Applications : Identify pharmacophore geometry and predict binding modes with targets like GPCRs .
Q. How should researchers address contradictions in reported biological activities (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, temperature, cell passage number).
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis.
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies optimize reaction yields during scaled-up synthesis without compromising purity?
- Methodological Answer :
- Design of Experiments (DOE) : Vary parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation).
- Process Monitoring : In-line FTIR to track intermediate formation.
- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .
Q. How can computational methods predict the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability.
- Molecular Dynamics (MD) Simulations : Simulate binding to liver microsomal enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Safety and Handling Protocols
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
